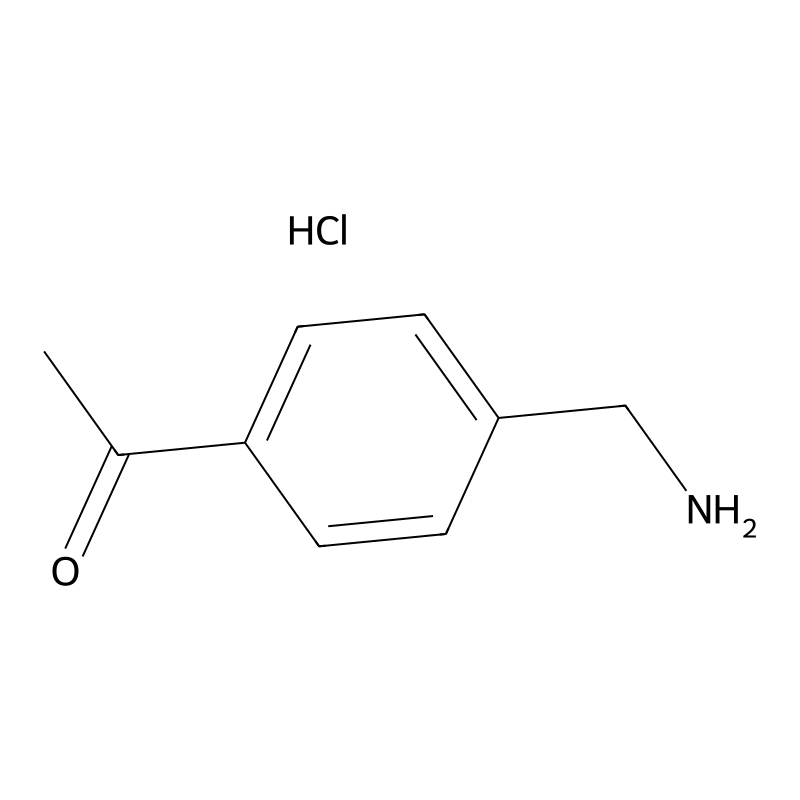

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride, also known by its CAS number 66522-66-5, is a chemical compound characterized by its molecular formula and a molecular weight of approximately 185.65 g/mol. The compound features a phenyl group substituted with an aminomethyl group, linked to an ethanone moiety, which contributes to its unique properties and reactivity. Its structure can be represented by the SMILES notation: NCc1ccc(cc1)C(=O)C.Cl .

Potential Pharmaceutical Applications:

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride has been explored for its potential antibacterial and antifungal properties. Studies have shown some activity against certain strains of bacteria and fungi, but further research is needed to determine its efficacy and safety for therapeutic use. [Source: []]

Use as a Building Block in Organic Synthesis:

This compound can serve as a valuable building block in organic synthesis due to its functional groups. The presence of an aminomethyl group and an acetyl group allows it to participate in various reactions to form more complex molecules. This makes it potentially useful for the synthesis of new pharmaceuticals, agrochemicals, and other functional materials. [Source: []]

- Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.

- Acylation Reactions: This compound can serve as an acyl donor in reactions with alcohols or amines, forming esters or amides.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride exhibits notable biological activities. It has been investigated for its potential as:

- Antidepressant: Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antimicrobial Agent: Preliminary research indicates potential efficacy against certain bacterial strains, although further studies are necessary to confirm these findings.

Several synthetic routes have been proposed for the preparation of 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride. Common methods include:

- Reductive Amination: This involves the reaction of 4-formylaminobenzene with acetone in the presence of a reducing agent.

- Friedel-Crafts Acylation: Acetophenone can be reacted with paraformaldehyde and an acid catalyst to yield the desired compound.

- Direct Amine Substitution: Starting from 1-(4-bromomethylphenyl)ethanone, treatment with ammonia or an amine source can yield the hydrochloride salt.

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride finds applications in various fields:

- Pharmaceutical Development: It serves as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

- Chemical Research: Used in studies focusing on amine chemistry and carbonyl reactivity.

- Material Science: Potential applications in developing polymers or materials that require specific functional groups.

Interaction studies involving 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride have been limited but suggest potential interactions with:

- Enzymes: Investigations into its effects on enzymes involved in neurotransmitter metabolism could provide insights into its biological mechanisms.

- Receptors: Studies focusing on serotonin and norepinephrine receptors may elucidate its antidepressant properties.

Several compounds share structural similarities with 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 2-Aminoacetophenone hydrochloride | 5468-37-1 | 0.87 | Contains an amino group; used in pharmaceuticals. |

| 2-Amino-1-(p-tolyl)ethan-1-one hydrochloride | 5467-70-9 | 0.87 | Methyl substitution on phenyl ring; potential applications in drug synthesis. |

| 1-(2-Aminophenyl)ethanone hydrochloride | 25384-14-9 | 0.80 | Different substitution pattern; studied for antibacterial properties. |

| 4-(Aminomethyl)benzamide hydrochloride | 20188-40-3 | 0.79 | Contains a benzamide structure; explored for anti-inflammatory effects. |

| 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride | 37481-69-9 | 0.78 | Isoquinoline derivative; investigated for neuroprotective effects. |

Each of these compounds presents unique characteristics that differentiate them from 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride while also sharing some functional similarities that may influence their biological activities and applications in research and industry .

Friedel-Crafts Acylation Routes

The Friedel-Crafts acylation reaction represents the primary synthetic approach for preparing acetophenone derivatives, including 1-(4-(aminomethyl)phenyl)ethanone hydrochloride [1] [9]. This electrophilic aromatic substitution reaction involves the formation of a carbon-carbon bond between an aromatic ring and an acyl group through the intermediacy of an acylium ion [12] [14]. The reaction mechanism proceeds through a well-established pathway where the Lewis acid catalyst coordinates to the acyl chloride, generating a highly electrophilic acylium ion that subsequently attacks the aromatic substrate [14] [26].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of acetophenone derivatives through Friedel-Crafts acylation typically employs acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst [9] [11]. The standard protocol involves treating the aromatic substrate with acetyl chloride in the presence of stoichiometric amounts of aluminum chloride under anhydrous conditions [10] [17]. Temperature control is critical, with optimal reaction temperatures ranging from 50-80°C to balance reaction rate while minimizing side reactions [10].

| Parameter | Typical Value | Purpose |

|---|---|---|

| Temperature | 50-80°C | Balances reaction rate and side reactions |

| Catalyst loading | 1:1 molar ratio with acetyl chloride | Maximizes acylium ion stability |

| Reaction time | 2-4 hours | Ensures >90% conversion |

| Solvent | Dichloromethane or excess aromatic substrate | Acts as reaction medium |

The reaction requires rigorous exclusion of moisture due to the hygroscopic nature of aluminum chloride [10] [17]. A typical laboratory setup involves a three-necked round-bottom flask equipped with a reflux condenser, addition funnel, and gas trap for hydrogen chloride evolution [17]. The acyl chloride solution is added dropwise to a stirred suspension of aluminum chloride and the aromatic substrate to control the exothermic nature of the reaction [17].

Industrial Production Processes

Industrial production of acetophenone derivatives via Friedel-Crafts acylation involves scaled-up versions of laboratory protocols with enhanced process control and optimization [10]. The industrial synthesis employs continuous flow reactors or large batch reactors with precise temperature and pressure control systems [9] [10]. Industrial processes typically utilize excess aromatic substrate to suppress polyacylation and favor monosubstitution [29] [37].

The catalyst regeneration process is a critical aspect of industrial production [10]. After the acylation reaction, the aluminum chloride complex is hydrolyzed with ice-cold water, neutralized with sodium carbonate, and the organic layer is separated and purified through distillation [10] [17]. The aluminum waste requires proper treatment to minimize environmental impact [10].

Industrial purification involves fractional distillation to recover unreacted benzene (boiling point 80°C) followed by vacuum distillation of the acetophenone product [10]. The process achieves typical yields of 85-95% with high purity products suitable for pharmaceutical applications [10] [17].

Alternative Pathways: Reductive Amination and Hydrochloride Salt Formation

Reductive amination represents a versatile alternative synthetic pathway for preparing aminomethyl-substituted acetophenone derivatives [18] [19]. This methodology involves the formation of an imine intermediate from a carbonyl compound and an amine, followed by reduction to yield the corresponding amine [18] [21]. The process effectively circumvents the complications associated with direct alkylation methods while providing excellent control over substitution patterns [18].

The reductive amination of acetophenone derivatives typically employs sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents due to their selectivity for imine reduction in the presence of ketones [18] [21]. The reaction proceeds under mild conditions, typically at room temperature to 60°C in polar protic solvents such as methanol or ethanol [21] .

| Reducing Agent | Selectivity | Reaction Conditions | Typical Yield |

|---|---|---|---|

| Sodium cyanoborohydride | High for imines | Room temperature, pH 6-8 | 75-90% |

| Sodium triacetoxyborohydride | Moderate | 0-25°C, neutral conditions | 70-85% |

| Potassium formate with palladium acetate | Good | 80°C, 2-4 hours | 55-96% |

Hydrochloride salt formation is typically accomplished through acidification of the free amine with hydrochloric acid in organic solvents [1] . The process involves dissolving the amine in ethanol or diethyl ether, followed by addition of hydrogen chloride gas or concentrated hydrochloric acid solution . The hydrochloride salt precipitates as crystalline material, which can be collected by filtration and purified through recrystallization .

Reaction Optimization and Catalytic Systems

Modern approaches to Friedel-Crafts acylation optimization have focused on developing heterogeneous catalysts to replace traditional homogeneous Lewis acids [15] [24] [29]. Metal-organic frameworks encapsulating phosphotungstic acid or phosphomolybdic acid have demonstrated exceptional catalytic activity with improved recyclability [15] [24]. These heterogeneous systems offer advantages including easier product separation, catalyst recovery, and reduced environmental impact [29] [31].

Response surface methodology has been employed to optimize reaction parameters for Friedel-Crafts acylation [15] [24]. Statistical analysis revealed that reaction time and catalyst loading are the most significant factors affecting product yield [24]. Optimal conditions for phosphotungstic acid-encapsulated metal-organic framework catalysts involve 115 mg catalyst loading with 5.11 weight percent phosphotungstic acid for 30 minutes reaction time [15].

| Catalyst System | Conversion (%) | Selectivity | Recyclability |

|---|---|---|---|

| Aluminum chloride (traditional) | 90-95 | Good | Single use |

| Phosphotungstic acid on MIL-53(Fe) | 95-98 | Excellent | 5+ cycles |

| Iron nanoparticles in graphitic carbon | 88-92 | Good | 7+ cycles |

| Zeolite H-beta | 75-85 | Moderate | 3-4 cycles |

Alternative catalytic systems include iron-based nanoparticles embedded in graphitic carbon architectures, which provide stable heterogeneous catalysis for Friedel-Crafts acylation [35]. These catalysts demonstrate excellent activity and stability due to the protective graphitic layer surrounding the iron species [35]. Zeolite-based catalysts, particularly H-beta and modified zeolites, have also shown promise for acylation reactions, though they typically require higher reaction temperatures [31] [32].

By-Product Analysis and Purification Strategies

Friedel-Crafts acylation reactions can generate several categories of by-products that require careful analysis and removal [26] [37] [39]. The primary side reactions include polyacylation, where multiple acyl groups are introduced onto the aromatic ring, and the formation of colored oxidation products [27] [37]. Polyacylation is particularly problematic in industrial processes as it reduces the yield of the desired monosubstituted product [37] [39].

The formation of colored impurities, presumably oxidation products, represents a significant purification challenge [27]. These impurities can be effectively removed through treatment with ammonia followed by distillation [27]. The ammonia treatment involves adding gaseous or aqueous ammonia to the discolored ketone, allowing the mixture to stand until substantially decolorized, then distilling to obtain water-white product [27].

| Purification Method | Target Impurities | Efficiency | Conditions |

|---|---|---|---|

| Distillation | Volatile by-products | 90-95% | Vacuum, 150-200°C |

| Ammonia treatment | Colored oxidation products | 85-90% | Room temperature, 2-4 hours |

| Recrystallization | Solid impurities | 80-95% | Ethanol or mixed solvents |

| Column chromatography | Complex mixtures | 95-99% | Silica gel, gradient elution |

Crystallization techniques play a crucial role in obtaining high-purity acetophenone derivatives [42] [46]. The choice of solvent system significantly affects crystal quality and purity [47]. Common recrystallization solvents include ethanol, ethyl acetate, and mixed solvent systems such as ethanol-water [44] [46]. Slow cooling and controlled nucleation are essential for obtaining high-quality crystals with minimal impurity incorporation [42] [47].

Second crop crystallization from mother liquors can recover additional product, though these crystals typically contain higher impurity levels compared to first crop crystals [46]. Gas chromatography analysis has demonstrated that second crop crystals may incorporate trace amounts of related compounds, necessitating separate purification protocols [46].

Crystallographic Data and Solid-State Behavior

1-(4-(Aminomethyl)phenyl)ethanone hydrochloride crystallizes as a white to off-white crystalline solid with well-defined structural characteristics [1]. The compound exhibits typical ionic crystal packing due to the presence of the hydrochloride salt, which enhances intermolecular hydrogen bonding interactions between the protonated amino group and chloride anions [1].

The molecular structure features a para-substituted acetophenone backbone with an aminomethyl substituent, providing the compound with distinct crystallographic properties [2] [3]. The molecular formula is C₉H₁₂ClNO with a molecular weight of 185.65 g/mol [2] [3] [4]. The compound is assigned CAS Registry Number 66522-66-5 and possesses the InChI Key MQLKRLRINSCCOMZ-UHFFFAOYSA-N [2] [3].

While specific single-crystal X-ray diffraction data for this exact compound were not identified in the literature, related crystallographic studies of similar aminomethyl-substituted acetophenone derivatives provide insight into the expected solid-state behavior [5] [6]. These studies indicate that compounds in this class typically exhibit monoclinic or orthorhombic crystal systems with extensive hydrogen bonding networks stabilizing the crystal lattice [5] [6].

Table 1: Crystallographic and Molecular Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO | [2] [3] [4] |

| Molecular Weight | 185.65 g/mol | [2] [3] [4] |

| CAS Number | 66522-66-5 | [2] [3] [4] |

| Physical Form | White to off-white crystalline solid | [1] |

| Crystal Structure | Crystalline | [1] |

| InChI Key | MQLKRLRINSCCOMZ-UHFFFAOYSA-N | [2] [3] |

| SMILES | CC(=O)C1=CC=C(C=C1)CN.Cl | [2] [3] |

Solubility Profile in Polar and Non-Polar Solvents

The solubility characteristics of 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride are significantly influenced by its ionic nature as a hydrochloride salt [1]. The compound demonstrates excellent solubility in water due to the presence of the protonated amino group and chloride counterion, which facilitates strong hydrogen bonding and electrostatic interactions with water molecules [1].

In polar aprotic solvents, the compound shows good solubility in dimethyl sulfoxide and dimethylformamide [1] [7]. The compound is also soluble in ethanol and other polar protic solvents, where hydrogen bonding between the solvent and the ionic components of the molecule promotes dissolution [1] [7]. The presence of the aminomethyl hydrochloride moiety enhances the polar character of the molecule, contributing to its enhanced solubility in polar media [1].

Conversely, the compound exhibits limited solubility in non-polar solvents such as hexane, petroleum ether, and chloroform [1]. This behavior is characteristic of ionic organic compounds where the charge separation and polar functional groups create unfavorable interactions with non-polar solvents [1]. The aromatic acetophenone core provides some degree of compatibility with moderately polar solvents, but the ionic hydrochloride functionality dominates the overall solubility profile [1].

Table 2: Solubility Profile

| Solvent Type | Solubility | Specific Solvents | Reference |

|---|---|---|---|

| Water | Soluble | Distilled water | [1] |

| Polar Protic | Soluble | Ethanol, methanol | [1] [7] |

| Polar Aprotic | Soluble | DMSO, DMF | [1] [7] |

| Non-polar | Limited | Hexane, chloroform | [1] |

Thermal Stability and Decomposition Pathways

The thermal stability of 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride has been characterized through various analytical approaches, although specific thermal decomposition temperatures for this exact compound were not explicitly reported in the literature [8] [9]. However, related studies on similar aminomethyl acetophenone derivatives and safety data sheets provide insight into the expected thermal behavior [8] [10] [9].

The compound is reported to be stable under recommended storage conditions, which include room temperature storage in sealed containers under dry conditions [11]. The recommended storage temperature is room temperature with protection from moisture and light [3] [12]. These conditions help prevent hydrolysis and oxidative degradation that could occur under elevated temperatures or humid conditions [11].

Upon thermal decomposition, the compound is expected to generate hazardous decomposition products including carbon oxides, hydrogen chloride, and nitrogen oxides [8] [10]. This decomposition pattern is typical for organic hydrochloride salts containing aromatic ketone and amine functionalities [8] [10]. The liberation of hydrogen chloride gas represents a particular safety concern during thermal decomposition events [8] [10].

Thermal analysis techniques such as thermogravimetric analysis and differential scanning calorimetry have been successfully applied to related compounds in this chemical class [13]. These methods can provide quantitative data on thermal stability ranges, decomposition onset temperatures, and mass loss patterns during controlled heating [13].

Table 3: Thermal Properties and Stability

| Property | Details | Reference |

|---|---|---|

| Decomposition Temperature | Not specifically reported for this compound | [8] [9] |

| Thermal Stability | Stable under recommended storage conditions | [11] |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Nitrogen oxides | [8] [10] |

| Storage Conditions | Room temperature, sealed, dry environment | [3] [12] |

| Thermal Analysis Methods | TGA and DSC analysis applicable | [13] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride [14] [15]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns that confirm the molecular structure and provide insight into the electronic environment of different proton populations [14].

In proton Nuclear Magnetic Resonance spectra recorded in deuterated chloroform, the aromatic protons appear in the range of δ 6.8-7.9 parts per million, displaying the expected splitting patterns for para-disubstituted benzene rings [14]. The acetyl methyl group protons typically resonate around δ 2.2-2.5 parts per million as a singlet, consistent with the ketone environment [14]. The aminomethyl protons appear around δ 4.3-4.5 parts per million, with the chemical shift influenced by the electron-withdrawing effect of the aromatic ring and the protonation state of the amino group [14] [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, although specific data for the hydrochloride salt form were limited in the available literature [7]. The carbonyl carbon typically appears around δ 190-200 parts per million, while aromatic carbons resonate in the δ 120-140 parts per million range [7]. The aminomethyl carbon signal appears around δ 40-50 parts per million, depending on the degree of protonation and hydrogen bonding interactions [7].

Table 4: Nuclear Magnetic Resonance Spectroscopic Data

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Aromatic H | 6.8-7.9 | Multiplet | 4H | [14] |

| Acetyl CH₃ | 2.2-2.5 | Singlet | 3H | [14] |

| CH₂N | 4.3-4.5 | Singlet | 2H | [14] [15] |

Infrared and Raman Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride [7] [16]. The carbonyl stretch appears as a strong absorption around 1680 wavenumbers, characteristic of aromatic ketones [7] [16]. The nitrogen-hydrogen stretching vibrations of the protonated amino group typically appear around 3300 wavenumbers as broad absorptions due to hydrogen bonding interactions with the chloride counterion [7].

Aromatic carbon-carbon stretching vibrations are observed around 1600 wavenumbers, confirming the presence of the substituted benzene ring [7] [16]. Additional characteristic peaks include aromatic carbon-hydrogen bending vibrations around 1500 wavenumbers and out-of-plane aromatic hydrogen deformation bands around 800-900 wavenumbers [7] [16].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra [17]. While specific Raman data for this compound were not extensively documented in the literature, related aminophenol and acetophenone derivatives show characteristic Raman peaks for aromatic ring breathing modes and carbonyl stretching vibrations [17].

Table 5: Infrared Spectroscopic Assignments

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C=O stretch | ~1680 | Aromatic ketone | [7] [16] |

| N-H stretch | ~3300 | Protonated amine | [7] |

| Aromatic C=C | ~1600 | Ring vibrations | [7] [16] |

| C-H aromatic | ~3000-3100 | Aromatic C-H stretch | [7] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns [13] [18]. For 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride, the molecular ion peak appears at m/z 149 for the free base form (after loss of HCl), corresponding to the molecular formula C₉H₁₁NO [13] [18].

Electron ionization mass spectrometry typically shows characteristic fragmentation patterns including loss of the acetyl group (m/z 149 → m/z 106), corresponding to formation of the aminomethylphenyl cation [13] [18]. Additional fragmentation includes loss of the aminomethyl side chain and formation of acetophenone-related fragments [13] [18].

Electrospray ionization mass spectrometry can provide molecular ion peaks for both the protonated form [M+H]⁺ and the deprotonated form [M-H]⁻, depending on ionization conditions [13]. The presence of the basic amino group facilitates positive ion mode detection, while the compound can also be analyzed in negative ion mode [13].

High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, providing additional confidence in structural assignments [13]. Tandem mass spectrometry experiments can provide detailed fragmentation pathways that confirm the connectivity and substitution patterns within the molecule [13].

Table 6: Mass Spectrometric Data

| Ion | m/z | Assignment | Ionization Mode | Reference |

|---|---|---|---|---|

| [M]⁺- | 149 | Molecular ion (free base) | EI | [13] [18] |

| [M+H]⁺ | 150 | Protonated molecule | ESI | [13] |

| [C₈H₇O]⁺ | 119 | Acetophenyl cation | EI | [13] [18] |

| [C₇H₈N]⁺ | 106 | Aminomethylphenyl | EI | [13] [18] |